Coelenterazine h (hydrochloride)
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Overview
Description
Coelenterazine h (hydrochloride) is a derivative of the naturally occurring luciferin, coelenterazine. It is widely used in bioluminescence research due to its ability to emit light upon oxidation. This compound is particularly valuable in the study of calcium ion concentrations and as a substrate for various luciferases, including Renilla luciferase and Gaussia luciferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coelenterazine h (hydrochloride) involves several steps, starting from basic organic compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of coelenterazine h (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is purified through techniques such as crystallization and chromatography to meet stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Coelenterazine h (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This is the primary reaction, where the compound emits light upon oxidation by molecular oxygen.
Reduction: Although less common, reduction reactions can modify the compound’s structure and properties.
Substitution: Various substituents can be introduced to the imidazopyrazinone core to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major product of the oxidation reaction is coelenteramide, which is responsible for the bioluminescent emission. Other products may include various substituted derivatives, depending on the specific reactions performed .
Scientific Research Applications
Coelenterazine h (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence assays to study reaction mechanisms and kinetics.
Biology: Serves as a substrate for bioluminescent proteins, enabling the study of cellular processes such as calcium signaling and protein-protein interactions.
Medicine: Applied in diagnostic imaging and as a reporter in gene expression studies.
Industry: Utilized in high-throughput screening assays for drug discovery and environmental monitoring.
Mechanism of Action
The mechanism of action of coelenterazine h (hydrochloride) involves its oxidation by luciferase enzymes, leading to the emission of light. The molecular targets include various luciferases, such as Renilla luciferase and Gaussia luciferase. The pathways involved in this process include the binding of coelenterazine to the active site of the enzyme, followed by its oxidation and the subsequent release of photons .
Comparison with Similar Compounds
Coelenterazine h (hydrochloride) is unique among its derivatives due to its higher luminescence intensity and longer-lasting emission. Similar compounds include:
Coelenterazine cp: Known for its faster response time and higher luminescence compared to native coelenterazine.
Coelenterazine f: Exhibits different spectral properties, making it suitable for specific applications.
Coelenterazine hcp: Offers the highest luminescence quantum yield among the derivatives
These compounds differ in their spectral properties, luminescence intensity, and response times, making each suitable for different research applications .
Properties
Molecular Formula |
C26H22ClN3O2 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol;hydrochloride |
InChI |
InChI=1S/C26H21N3O2.ClH/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19;/h1-14,17,30-31H,15-16H2;1H |
InChI Key |
WNNCQCAQZZMPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)O)O.Cl |
Origin of Product |
United States |
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